Oxido-(2-phenylphenyl)-(2-phenylphenyl)iminoazanium
Overview
Description
Oxido-(2-phenylphenyl)-(2-phenylphenyl)iminoazanium is a complex organic compound with a unique structure that includes two phenyl groups and an iminoazanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxido-(2-phenylphenyl)-(2-phenylphenyl)iminoazanium typically involves the reaction of 2-phenylphenylamine with an oxidizing agent. Common oxidizing agents used in this synthesis include hydrogen peroxide and peracids. The reaction is usually carried out under mild conditions, with the temperature maintained at around 25-30°C to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxido-(2-phenylphenyl)-(2-phenylphenyl)iminoazanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidized derivatives.
Reduction: It can be reduced back to 2-phenylphenylamine under appropriate conditions.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which can have different properties and applications.
Scientific Research Applications
Oxido-(2-phenylphenyl)-(2-phenylphenyl)iminoazanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Oxido-(2-phenylphenyl)-(2-phenylphenyl)iminoazanium involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing agent, leading to the formation of reactive oxygen species that can interact with cellular components. This interaction can result in various biological effects, including the modulation of signaling pathways and the induction of cell death in certain types of cells.
Comparison with Similar Compounds
Similar Compounds
2-Phenylphenylamine: The precursor to Oxido-(2-phenylphenyl)-(2-phenylphenyl)iminoazanium, which has similar structural features but lacks the oxidized iminoazanium moiety.
Benzimidazole: A compound with a similar heterocyclic structure that also has various applications in chemistry and medicine.
Imidazole: Another heterocyclic compound with similar chemical properties and applications.
Uniqueness
This compound is unique due to its specific structure, which includes both phenyl groups and an iminoazanium moiety. This unique structure gives it distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
oxido-(2-phenylphenyl)-(2-phenylphenyl)iminoazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O/c27-26(24-18-10-8-16-22(24)20-13-5-2-6-14-20)25-23-17-9-7-15-21(23)19-11-3-1-4-12-19/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGQULROQZYLGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=[N+](C3=CC=CC=C3C4=CC=CC=C4)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70311291 | |
Record name | 2-[(Z)-([1,1'-Biphenyl]-2-yl)-NNO-azoxy]-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70311291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7334-10-3 | |
Record name | NSC241077 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241077 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(Z)-([1,1'-Biphenyl]-2-yl)-NNO-azoxy]-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70311291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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